molecular formula C12H20O B14398980 6-Methylundeca-4,8-dien-2-one CAS No. 88691-58-1

6-Methylundeca-4,8-dien-2-one

Cat. No.: B14398980
CAS No.: 88691-58-1
M. Wt: 180.29 g/mol
InChI Key: YIMAFSXXTVAJLO-UHFFFAOYSA-N
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Description

6-Methylundeca-4,8-dien-2-one is a methyl-substituted unsaturated ketone with a linear carbon chain featuring conjugated double bonds at positions 4 and 7. These analogs share the dienone backbone, which is critical for their reactivity and biological or industrial roles .

Properties

CAS No.

88691-58-1

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

6-methylundeca-4,8-dien-2-one

InChI

InChI=1S/C12H20O/c1-4-5-6-8-11(2)9-7-10-12(3)13/h5-7,9,11H,4,8,10H2,1-3H3

InChI Key

YIMAFSXXTVAJLO-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(C)C=CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylundeca-4,8-dien-2-one can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under controlled conditions. For instance, the reaction of a suitable aldehyde with a methyl vinyl ketone in the presence of a base can yield the desired compound. The reaction typically requires a solvent such as toluene and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

6-Methylundeca-4,8-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

6-Methylundeca-4,8-dien-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylundeca-4,8-dien-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Methylundeca-4,8-dien-2-one with key analogs based on molecular structure, applications, and regulatory status:

Compound CAS Number Molecular Formula Key Features Applications/Findings Regulatory Status
5-Hydroxy-p-mentha-6,8-dien-2-one N/A C₁₀H₁₄O₂ Hydroxyl group at position 5; cyclic monoterpene backbone Involved in Arabidopsis thaliana metabolism; levels reduced under MeJA treatment . Not specified in evidence
L-p-mentha-1(6),8-dien-2-one 6485-40-1 C₁₀H₁₄O Cyclic monoterpene; double bonds at positions 1(6) and 8 Used in polishes, waxes, and cleaning products . CLH proposal submitted by Sweden (2023)
This compound N/A C₁₂H₁₈O Linear undecane chain; methyl group at position 6, conjugated dienone system Hypothesized to have applications in fragrances or agrochemicals (based on analogs). No regulatory data available
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one N/A C₁₄H₁₂N₂O₄ Aromatic Schiff base ligand; nitro and hydroxyl substituents Crystal structure resolved; used in coordination chemistry studies . Not applicable

Key Structural and Functional Differences:

Backbone Variability: Cyclic vs. Linear Chains: L-p-mentha-1(6),8-dien-2-one and 5-Hydroxy-p-mentha-6,8-dien-2-one are cyclic monoterpenes, whereas this compound has a linear chain. This structural difference impacts volatility and solubility; linear chains may exhibit higher flexibility and lower boiling points . Functional Groups: The hydroxyl group in 5-Hydroxy-p-mentha-6,8-dien-2-one enhances polarity, making it more water-soluble than L-p-mentha-1(6),8-dien-2-one, which lacks such substituents .

Biological vs. Industrial Roles :

  • 5-Hydroxy-p-mentha-6,8-dien-2-one is linked to jasmonic acid (JA)-mediated plant metabolism, with levels modulated by methyl jasmonate (MeJA) treatment .
  • L-p-mentha-1(6),8-dien-2-one’s industrial use in cleaning products suggests stability under formulation conditions, contrasting with the Schiff base analog’s role in metal-ligand coordination .

Regulatory Considerations: L-p-mentha-1(6),8-dien-2-one is under regulatory scrutiny in the EU, with Sweden proposing harmonized classification (CLH) in 2023 .

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